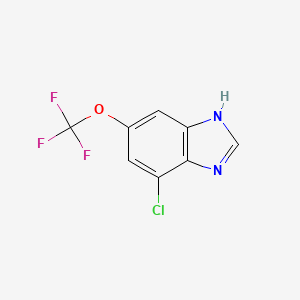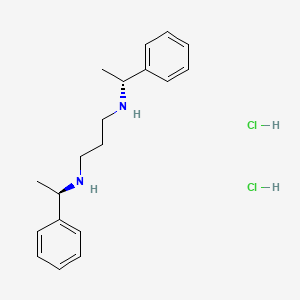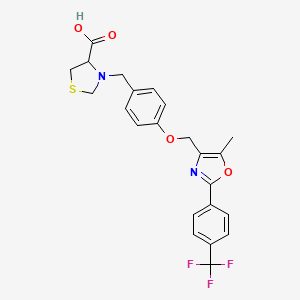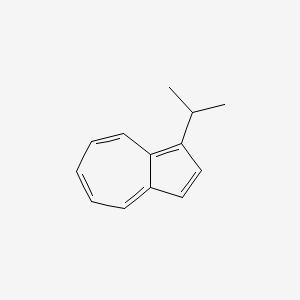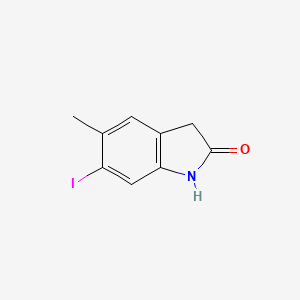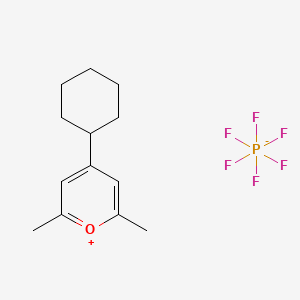
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, which are six-membered aromatic heterocycles containing an oxygen atom. The compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with phosphorus pentafluoride to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its aromatic structure allows it to participate in π-π interactions, which are crucial for its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclohexyl-2,6-dimethylpyrylium tetrafluoroborate
- 4-Cyclohexyl-2,6-dimethylpyrylium perchlorate
- 4-Cyclohexyl-2,6-dimethylpyrylium triflate
Uniqueness
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate anion, which imparts specific properties such as high stability and solubility in various solvents. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
84282-38-2 |
|---|---|
Molekularformel |
C13H19F6OP |
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
4-cyclohexyl-2,6-dimethylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H19O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h8-9,12H,3-7H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
ODUSIOUBYFAULN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)C2CCCCC2.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
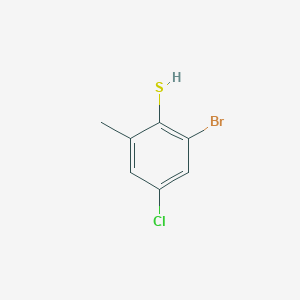



![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
